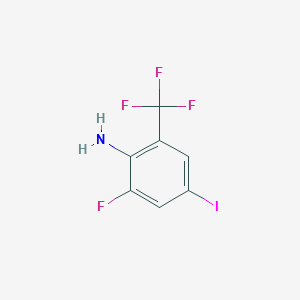
2-Fluoro-4-iodo-6-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-iodo-6-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C7H4F4IN. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to the benzene ring, making it a valuable building block in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-6-(trifluoromethyl)aniline typically involves halogenation and amination reactions. One common method is the iodination of 2-fluoro-4-(trifluoromethyl)aniline using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-iodo-6-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, azides, thiocyanates, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Fluoro-4-iodo-6-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of fluorinated compounds for biological studies and drug discovery.
Medicine: Investigated for its potential use in the synthesis of novel therapeutic agents with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-iodo-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. This compound can inhibit or activate specific enzymes and receptors, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-6-(trifluoromethyl)aniline: Similar structure but lacks the iodine atom.
4-Fluoro-2-(trifluoromethyl)aniline: Similar structure but with different substitution pattern.
2-Iodoaniline: Contains iodine but lacks the fluorine and trifluoromethyl groups .
Uniqueness
2-Fluoro-4-iodo-6-(trifluoromethyl)aniline is unique due to the combination of fluorine, iodine, and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C7H4F4IN |
|---|---|
Poids moléculaire |
305.01 g/mol |
Nom IUPAC |
2-fluoro-4-iodo-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4F4IN/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2H,13H2 |
Clé InChI |
JDDWJULZLFLGRK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)N)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


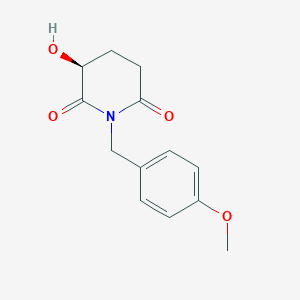
![(R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-6-fluoro-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B12847326.png)
![5-Butyl-2-[[4-(4-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid](/img/structure/B12847330.png)
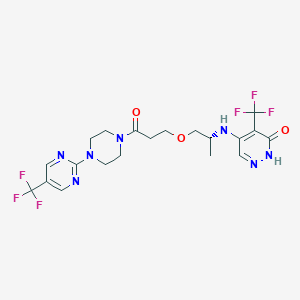
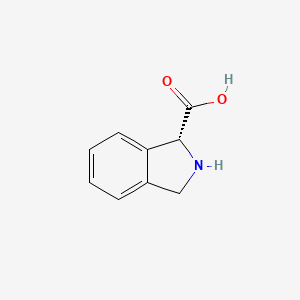
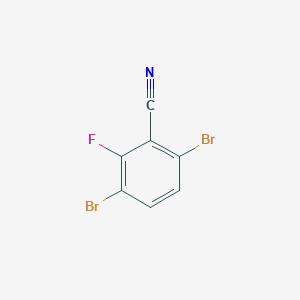


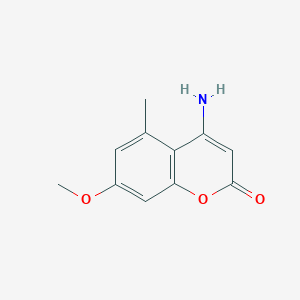
![6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12847373.png)
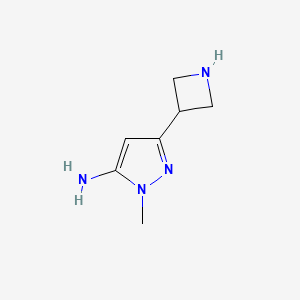
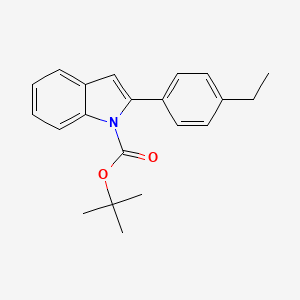
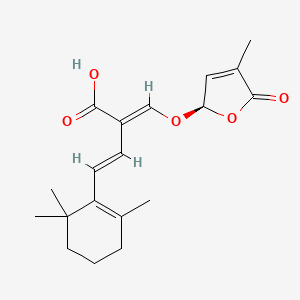
![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)
